molecular formula C12H19ClN2O3 B2861752 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1225332-65-9

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride

Cat. No. B2861752
M. Wt: 274.75
InChI Key: QQNUJWUXOPFVPO-UHFFFAOYSA-N
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Description

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride, also known as midodrine hydrochloride, is a cardiovascular drug known for its long-lasting blood pressure increasing effect . It has a molecular formula of C12H19ClN2O4 .


Synthesis Analysis

The synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride involves several steps . The process starts with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride. The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .


Molecular Structure Analysis

The molecular structure of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride consists of a carbon skeleton that is acyclic and saturated. The nitrogen atom of at least one of the carboxamide groups is bound to an acyclic carbon atom of a hydrocarbon radical substituted by singly-bound oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride include acylation, reduction, and conversion to a hydrochloride salt .


Physical And Chemical Properties Analysis

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride has a molecular weight of 290.74326 .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride, are explored for their biological implications. The review by Kennedy (2001) on acetamide and its derivatives highlights the significant commercial importance of these chemicals. The biological consequences of exposure to such compounds have been elaborated upon over the years, indicating a broad spectrum of potential applications in toxicology and environmental sciences. The environmental toxicology data, in particular, has expanded, suggesting implications for both human health and environmental safety (Kennedy, 2001).

Environmental and Water Research

The occurrence and fate of parabens in aquatic environments, as reviewed by Haman et al. (2015), provides insights into the environmental behavior of acetamide derivatives. While focusing on parabens, the methodologies and outcomes of such studies are relevant to understanding how similar compounds, including 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride, might behave in water bodies. The review highlights the importance of tracking these compounds due to their potential to act as weak endocrine disruptors and their ubiquitous presence in surface water and sediments, indicating a need for further research into their environmental impact and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Degradation

The advanced oxidation processes (AOPs) represent a critical area of research for the degradation of recalcitrant compounds, including acetaminophen and, by extension, related acetamide derivatives. Qutob et al. (2022) provide a comprehensive review of AOPs applied to acetaminophen, revealing degradation pathways, by-products, and biotoxicity. Although focused on acetaminophen, the insights into AOPs' efficacy, by-products formation, and environmental implications offer valuable perspectives on the potential treatment and degradation strategies that might apply to 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride and similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.ClH/c1-16-10-3-4-11(17-2)9(7-10)5-6-14-12(15)8-13;/h3-4,7H,5-6,8,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNUJWUXOPFVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride

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